molecular formula C12H14N2O3 B1302282 2-(piperazine-1-carbonyl)benzoic Acid CAS No. 37618-28-3

2-(piperazine-1-carbonyl)benzoic Acid

Cat. No. B1302282
CAS RN: 37618-28-3
M. Wt: 234.25 g/mol
InChI Key: FZYJHCSEASCMOO-UHFFFAOYSA-N
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Description

2-(piperazine-1-carbonyl)benzoic Acid, also known as 1-Benzoyl-4-piperazinecarboxylic acid, is a chemical compound used extensively in scientific research. It has the empirical formula C12H14N2O3 and a molecular weight of 234.25 .


Molecular Structure Analysis

The molecular structure of 2-(piperazine-1-carbonyl)benzoic Acid can be represented by the SMILES string OC(=O)c1ccccc1C(=O)N2CCNCC2 . This indicates that the molecule contains a benzoic acid group attached to a piperazine ring via a carbonyl group.

Scientific Research Applications

  • Synthesis of Hydrazones, Quinazolines, and Schiff Bases

    • Summary: This compound could potentially be used in the synthesis of hydrazones, quinazolines, and Schiff bases . These compounds have a broad spectrum of biological activities and are of interest in medicinal chemistry .
    • Method: The preparation of these hydrazide-based compounds typically involves the reaction of appropriate hydrazides with different aldehydes or ketones in various organic solvents .
    • Results: The specific outcomes would depend on the exact experimental conditions and reactants used .
  • Anti-Tubercular Agents

    • Summary: There is a possibility that this compound could be used in the design and synthesis of novel anti-tubercular agents .
    • Method: This would likely involve the reaction of the compound with other reactants to form a series of novel substituted-N- (6- (4- (pyrazine-2-carbonyl)piperazine/homopiperazine-1-yl)pyridin-3-yl)benzamide derivatives .
    • Results: The specific outcomes would depend on the exact experimental conditions and reactants used .
  • Condensation Amidation

    • Summary: This compound could potentially be used in the condensation amidation of carboxylic acids . This is a key reaction in the synthesis of amides, which are important in a variety of fields, including pharmaceuticals and materials science .
    • Method: The specific methods of application or experimental procedures are not provided in the sources I have access to .
    • Results: The specific outcomes would depend on the exact experimental conditions and reactants used .
  • Metal–Organic Frameworks

    • Summary: This compound could potentially be used in the synthesis of metal–organic frameworks (MOFs), which are compounds consisting of metal ions or clusters coordinated to organic ligands .
    • Method: The specific methods of application or experimental procedures are not provided in the sources I have access to .
    • Results: The specific outcomes would depend on the exact experimental conditions and reactants used .

Safety And Hazards

This compound is considered hazardous. It has been classified as Acute Tox. 4 Oral according to the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200) . It may cause skin irritation, serious eye irritation, and respiratory irritation .

properties

IUPAC Name

2-(piperazine-1-carbonyl)benzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14N2O3/c15-11(14-7-5-13-6-8-14)9-3-1-2-4-10(9)12(16)17/h1-4,13H,5-8H2,(H,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FZYJHCSEASCMOO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1)C(=O)C2=CC=CC=C2C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10375150
Record name 2-(piperazine-1-carbonyl)benzoic Acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10375150
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

234.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(piperazine-1-carbonyl)benzoic Acid

CAS RN

37618-28-3
Record name 2-(piperazine-1-carbonyl)benzoic Acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10375150
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-(Piperazin-1-ylcarbonyl)benzoic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
P Praveen Kumar, Y Dathu Reddy… - Organic Chemistry …, 2014 - downloads.hindawi.com
Phthalic anhydride was treated with secondary amines in acetic acid yielding 2-(diethyl (or) 4-alkylpiperazine or morpholine-1-carbonyl) benzoic acids. The latter were reacted, again, …
Number of citations: 1 downloads.hindawi.com

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